molecular formula C10H11BrOS B8624964 1-((3-Bromophenyl)thio)butan-2-one

1-((3-Bromophenyl)thio)butan-2-one

Cat. No.: B8624964
M. Wt: 259.16 g/mol
InChI Key: GRDHAFJZMZVNPU-UHFFFAOYSA-N
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Description

1-((3-Bromophenyl)thio)butan-2-one is a sulfur-containing ketone derivative characterized by a 3-bromophenylthio group attached to the butan-2-one backbone.

Properties

Molecular Formula

C10H11BrOS

Molecular Weight

259.16 g/mol

IUPAC Name

1-(3-bromophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H11BrOS/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h3-6H,2,7H2,1H3

InChI Key

GRDHAFJZMZVNPU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CSC1=CC(=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((3-Bromophenyl)thio)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromophenylthiol with butan-2-one in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-((3-Bromophenyl)thio)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-((3-Bromophenyl)thio)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Bromophenyl)thio)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and sulfanyl group can participate in various interactions, including hydrogen bonding and halogen bonding, influencing the compound’s overall activity.

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution

  • 1-(2-Bromophenyl)butan-2-one (71b) : This positional isomer lacks the thio group and features bromine at the phenyl 2-position. It has a molecular weight of 227.10 g/mol (C₁₀H₁₁BrO) and was synthesized via Grignard reaction in 74% yield as a colorless oil . The absence of sulfur reduces its nucleophilicity compared to the thioether analog.
  • 1-(4-Iodophenyl)butan-2-one : Substituting bromine with iodine at the phenyl 4-position increases molecular weight to 274.10 g/mol (C₁₀H₁₁IO). The heavier iodine atom may enhance reactivity in halogen-bonding interactions or radiolabeling applications .

Thioether vs. Oxygen Analogs

  • 1-((1H-Benzo[d]imidazol-2-yl)thio)butan-2-one : This compound (CAS: 27784-38-9) shares the thioether linkage but replaces the 3-bromophenyl group with a benzimidazole moiety. Its molecular formula (C₁₁H₁₂N₂OS ) and weight (220.29 g/mol ) highlight the impact of nitrogen heterocycles on solubility and biological activity .
  • 2-Bromo-2-fluoro-1-(3-methoxyphenyl)butan-1-one : Featuring both bromine and fluorine on the ketone carbon, this compound (C₁₁H₁₁BrFO₂, MW: 289.11 g/mol) was synthesized in 52% yield as a light-yellow oil. The electron-withdrawing fluorine and methoxy groups alter its reactivity compared to sulfur-containing analogs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituents Yield Physical State
1-((3-Bromophenyl)thio)butan-2-one* C₁₀H₁₁BrOS 259.16 3-Bromophenylthio, ketone N/A Inferred oil
1-(2-Bromophenyl)butan-2-one (71b) C₁₀H₁₁BrO 227.10 2-Bromophenyl, ketone 74% Colorless oil
1-(4-Iodophenyl)butan-2-one C₁₀H₁₁IO 274.10 4-Iodophenyl, ketone N/A N/A
5s (Thioether derivative) C₁₁H₁₆ClF₃OS₂ 344.83 4-Chlorobutylthio, CF₃S 93% Colorless oil

*Inferred data based on structural analogs .

  • Physical State : Most analogs are oils, with color variations (e.g., light-yellow in fluorinated compounds vs. colorless in simpler derivatives ).
  • Stability : Thioethers like 5s exhibit higher thermal stability than oxygen analogs due to stronger C–S bonds .

Research Findings and Challenges

  • Cytotoxicity: Compound C3 (3-bromophenyl propenone) showed moderate activity in cytotoxicity assays, implying that the thioether variant may require structural optimization for enhanced efficacy .
  • Synthetic Challenges : Low yields in fluorinated analogs (e.g., 52% ) highlight the difficulty of introducing multiple halogens, whereas thioethers like 5s achieve >90% yields via efficient chromatography .

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